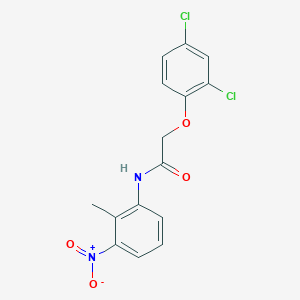![molecular formula C14H11FN4O3S B323511 N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE](/img/structure/B323511.png)
N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE typically involves the reaction of 4-fluoroaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions may vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be essential to maximize yield and minimize production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen peroxide, other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Sulfoxides, sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)-2-(4-nitrobenzoyl)hydrazinecarbothioamide
- N-(4-bromophenyl)-2-(4-nitrobenzoyl)hydrazinecarbothioamide
- N-(4-methylphenyl)-2-(4-nitrobenzoyl)hydrazinecarbothioamide
Uniqueness
N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
Propriétés
Formule moléculaire |
C14H11FN4O3S |
|---|---|
Poids moléculaire |
334.33 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-3-[(4-nitrobenzoyl)amino]thiourea |
InChI |
InChI=1S/C14H11FN4O3S/c15-10-3-5-11(6-4-10)16-14(23)18-17-13(20)9-1-7-12(8-2-9)19(21)22/h1-8H,(H,17,20)(H2,16,18,23) |
Clé InChI |
KXANHAOUPIEWIB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NNC(=S)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C(=O)NNC(=S)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B323429.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B323430.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-phenylthiourea](/img/structure/B323432.png)
![N-{4-[(2-{[(4-fluorophenyl)amino]carbonothioyl}hydrazino)carbonyl]phenyl}propanamide](/img/structure/B323434.png)
![N-(4-chlorophenyl)-2-[4-(propionylamino)benzoyl]hydrazinecarboxamide](/img/structure/B323435.png)
![N-[4-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B323437.png)
![N-[4-({2-[1-(4-biphenylyl)ethylidene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B323438.png)
![N-(4-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B323444.png)
![N-(4-{[2-(2,6-dichlorobenzylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B323445.png)
![N-(4-{[2-(4-chloro-3-nitrobenzylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B323447.png)
![N-[4-({2-[4-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B323449.png)
![N-[4-[[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamoyl]phenyl]propanamide](/img/structure/B323450.png)
![N-(4-{[2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B323451.png)
